molecular formula C15H19N3 B5546452 N-cyclohexyl-6-methyl-4-quinazolinamine

N-cyclohexyl-6-methyl-4-quinazolinamine

Cat. No. B5546452
M. Wt: 241.33 g/mol
InChI Key: PXJRCMGDPFVLSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinamine derivatives involves various methods, including palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives to form quinazolin-2-ones and quinoline-4-ones, highlighting the versatility of synthetic approaches for this class of compounds (Costa et al., 2004). Additionally, isocyanide cyclization reactions have been employed to synthesize 4-methylene-4H-benzoxazine and dihydroquinazoline derivatives, showcasing the chemical reactivity and complexity achievable within this chemical framework (Neue et al., 2013).

Molecular Structure Analysis

The molecular structure of quinazolinamine derivatives is characterized by spectroscopic methods, including NMR and X-ray diffraction analysis. These techniques provide detailed information on the molecular architecture, elucidating the positions of substituents and the overall molecular conformation, which is crucial for understanding the compound's reactivity and properties (Tulyasheva et al., 2005).

Chemical Reactions and Properties

Quinazolinamines undergo a variety of chemical reactions, demonstrating their rich chemistry. For example, cyclization reactions have been utilized to synthesize polyfunctional dihydropyrroloquinazolines, showcasing the potential for creating complex heterocyclic structures from quinazolinones (Cai et al., 2016). Furthermore, the synthesis of quinazolinocarboline alkaloids via reactions of methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anthranilates with tryptamine highlights the synthetic versatility of quinazolinamines (Mohanta & Kim, 2002).

Physical Properties Analysis

The physical properties of quinazolinamines, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray diffraction and NMR spectroscopy provide insights into the crystal structure and dynamics of these compounds, which are essential for understanding their behavior in different environments and potential applications (Tulyasheva et al., 2005).

Chemical Properties Analysis

The chemical properties of quinazolinamines, including reactivity towards various reagents, ability to undergo cyclization and other transformations, and their interaction with biological targets, are of significant interest. Studies on the synthesis and biological activity of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides illustrate the potential for designing compounds with specific biological activities (Berest et al., 2011).

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Antibacterial and Antifungal Properties

Quinazoline derivatives, including structures related to N-cyclohexyl-6-methyl-4-quinazolinamine, have been recognized for their broad spectrum of biological properties. These compounds exhibit potent antimicrobial activities, including antibacterial and antifungal effects. The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines, for instance, has shown promising results against multidrug-resistant Staphylococcus aureus, highlighting their potential as a platform for developing new antibacterial agents (Van Horn et al., 2014).

Anticancer Properties

Quinazoline derivatives are noted for their anticancer activities, inhibiting pathways and targets crucial for cancer cell proliferation and survival. The synthesis of quinazoline compounds, through various chemical methodologies, has led to the identification of derivatives with significant cytotoxic activities against different cancer cell lines. This includes the inhibition of tubulin polymerization, a critical process in cell division, presenting these compounds as potential anticancer drugs (Hour et al., 2000).

Biological Activities

Antileishmanial Activity

N2,N4-disubstituted quinazoline-2,4-diamines have also been explored for their antileishmanial efficacy, demonstrating potential against Leishmania donovani and L. amazonensis. These compounds have shown efficacy in murine models of visceral leishmaniasis, reducing liver parasitemia significantly. Their ease of synthesis and favorable physicochemical properties mark them as promising leads for antileishmanial therapy (Van Horn et al., 2014).

Chemical Synthesis and Insights

The synthesis of quinazoline derivatives, including N-cyclohexyl-6-methyl-4-quinazolinamine, involves eco-friendly, mild, and atom-efficient strategies. These synthetic methodologies have been optimized to yield a variety of quinazoline skeletons, contributing significantly to the field of medicinal chemistry by providing a versatile platform for the development of novel compounds with potential biological applications (Faisal & Saeed, 2021).

properties

IUPAC Name

N-cyclohexyl-6-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-11-7-8-14-13(9-11)15(17-10-16-14)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJRCMGDPFVLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-6-methylquinazolin-4-amine

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